molecular formula C14H12N6O B11455496 4-Imino-8-(4-methoxyphenyl)-7-methyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

4-Imino-8-(4-methoxyphenyl)-7-methyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

Cat. No.: B11455496
M. Wt: 280.28 g/mol
InChI Key: ZHCKZKXLESYWHO-UHFFFAOYSA-N
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Description

4-Imino-8-(4-methoxyphenyl)-7-methyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile is a heterocyclic compound that belongs to the class of pyrazolo-triazines. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a triazine ring, and is substituted with an imino group, a methoxyphenyl group, a methyl group, and a carbonitrile group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

The synthesis of 4-Imino-8-(4-methoxyphenyl)-7-methyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with nitriles under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired heterocyclic structure. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

4-Imino-8-(4-methoxyphenyl)-7-methyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures

Scientific Research Applications

4-Imino-8-(4-methoxyphenyl)-7-methyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Imino-8-(4-methoxyphenyl)-7-methyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound .

Comparison with Similar Compounds

4-Imino-8-(4-methoxyphenyl)-7-methyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H12N6O

Molecular Weight

280.28 g/mol

IUPAC Name

4-amino-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

InChI

InChI=1S/C14H12N6O/c1-8-12(9-3-5-10(21-2)6-4-9)14-18-17-11(7-15)13(16)20(14)19-8/h3-6H,16H2,1-2H3

InChI Key

ZHCKZKXLESYWHO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)OC)C#N)N

Origin of Product

United States

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